molecular formula C24H18ClN3O3 B607396 Ex229

Ex229

货号: B607396
分子量: 431.9 g/mol
InChI 键: FHWSAZXFPUMKFL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ex229 (Compound 991, C991; CAS 1219739-36-2) is a benzimidazole-derived allosteric activator of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis. It binds to the allosteric drug and metabolite (ADaM) pocket at the interface of the α and β subunits of AMPK, exhibiting high specificity for α1β1γ1 and α2β1γ1 isoforms (Kd = 0.06 μM each) and reduced affinity for α1β2γ1 (Kd = 0.51 μM) . This compound enhances phosphorylation of AMPKα (Thr172) and downstream targets like ACC (acetyl-CoA carboxylase) and RAPTOR, promoting metabolic shifts such as inhibition of lipid synthesis and stimulation of glucose uptake .

准备方法

Synthetic Routes for EX229

Benzimidazole Core Synthesis

The foundational structure of this compound is a benzimidazole scaffold, synthesized via condensation reactions between o-phenylenediamine derivatives and carboxylic acids or their equivalents. According to the Merck patent (WO2010036613), the initial step involves the cyclization of 4-chloro-3-nitrobenzoic acid with 1,2-diaminobenzene under acidic conditions . This reaction proceeds through a nitro-group displacement mechanism, facilitated by hydrochloric acid catalysis at 80–100°C for 12–16 hours. The intermediate nitro-benzimidazole is subsequently reduced using hydrogen gas and a palladium-on-carbon (Pd/C) catalyst to yield the amine-functionalized benzimidazole core .

Table 1: Reaction Conditions for Benzimidazole Core Synthesis

StepReagentsTemperatureTimeYield
CyclizationHCl, 4-chloro-3-nitrobenzoic acid, 1,2-diaminobenzene90°C14 h68%
ReductionH₂, Pd/C (10 wt%), ethanol25°C6 h92%

Side Chain Introduction

The side chain critical for AMPK activation is introduced via nucleophilic aromatic substitution (NAS) at the 5-position of the benzimidazole core. A bromine substituent is first installed using N-bromosuccinimide (NBS) in dimethylformamide (DMF), followed by displacement with a thiophene-2-carboxamide moiety . This step requires anhydrous conditions and a cesium carbonate base to deprotonate the amide nitrogen, enabling efficient NAS. The final product is isolated via column chromatography (silica gel, ethyl acetate/hexane gradient) with a purity >95% .

Optimization of Reaction Parameters

Solvent and Catalyst Screening

Early synthetic routes suffered from low yields (45–50%) due to poor solubility of intermediates. Switching from toluene to DMF improved reaction homogeneity, increasing cyclization yields to 68% . Similarly, replacing traditional palladium black with Pd/C enhanced reduction efficiency, achieving near-quantitative conversion .

Temperature and Pressure Effects

The nitro-group reduction step initially required high hydrogen pressures (5 atm), posing safety risks in industrial settings. By optimizing catalyst loading (10 wt% Pd/C) and employing ultrasonic agitation, researchers reduced pressure requirements to 1 atm without compromising yield .

Analytical Characterization

Spectroscopic Validation

This compound’s structure is confirmed via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). Key spectral data include:

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.52 (s, 1H, imidazole-H), 7.89–7.21 (m, 6H, aromatic-H), 3.45 (q, 2H, CH₂) .

  • HRMS (ESI+) : m/z calculated for C₁₆H₁₃ClN₃O₂S [M+H]⁺: 354.0421; found: 354.0419 .

Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) ensures >98% purity, with a retention time of 12.3 minutes . Impurities include unreacted starting materials (<0.5%) and dehalogenated byproducts (<1.2%) .

Table 2: HPLC Parameters for this compound Purity Analysis

ColumnMobile PhaseFlow RateDetectionPurity
C1860:40 acetonitrile/water1.0 mL/minUV 254 nm98.83%

Industrial-Scale Production Challenges

Cost-Efficiency Considerations

Bulk synthesis of this compound requires cost-effective sourcing of 4-chloro-3-nitrobenzoic acid, which accounts for 40% of raw material expenses . Partnerships with custom synthesis providers (e.g., MedchemExpress) have enabled kilogram-scale production at 30% reduced cost through optimized catalytic recycling .

Environmental Impact Mitigation

Waste streams containing palladium and halogenated solvents are treated via nanofiltration and electrochemical recovery, reducing hazardous output by 75% .

Applications in AMPK Activation Research

Comparative Potency

This compound demonstrates 5–10-fold greater AMPK activation than A769662, a benchmark activator, with EC₅₀ values of 0.06 μM for α1/β1/γ1 complexes . This potency stems from its allosteric binding to the AMPK β1 subunit, inducing conformational changes that enhance kinase activity .

In Vivo Metabolic Effects

Preclinical studies in murine models show EX230 (a prodrug of this compound) increases skeletal muscle glucose uptake by 200% and fatty acid oxidation by 150%, outperforming metformin in hyperglycemic control .

化学反应分析

Chemical Identity and Mechanism of Action

Ex229 (C₂₃H₂₃N₃O₃S) binds to the allosteric drug and metabolite (ADaM) site at the α-β subunit interface of AMPK . Unlike indirect activators that alter cellular AMP/ATP ratios, this compound directly stabilizes AMPK in its active conformation by:

  • Allosteric activation : Induces a 5- to 10-fold higher potency than A-769662 (a first-generation AMPK activator) .
  • Phosphorylation protection : Inhibits dephosphorylation of Thr172 on the α-subunit, maintaining AMPK activity .

Structural and Binding Interactions

Crystallographic studies reveal this compound’s binding induces conformational changes critical for AMPK activation :

Interaction Parameter This compound A-769662
Binding affinity (EC₅₀)40–80 nM0.8–1.0 μM
Selectivity for β1 vs. β2~10-fold higher~50-fold higher
Allosteric activation magnitude~3.5-fold~2-fold

This compound’s benzimidazole core forms hydrophobic interactions with α-Phe267 and β-Trp114, while its sulfonamide group hydrogen-bonds with β-Lys29 .

In Vitro Studies

  • Glucose uptake : this compound (1 μM) increased glucose transport in L6 myotubes by 2.3-fold via AMPK-dependent GLUT4 translocation .
  • Kinase specificity : Exhibits >1,000-fold selectivity for AMPK over 280 other kinases (IC₅₀ > 10 μM) .
  • Mitochondrial effects : Unlike indirect activators (e.g., metformin), this compound does not inhibit mitochondrial respiration .

In Vivo Studies

  • Rodent models :
    • Reduced blood glucose by 30% in diabetic mice (10 mg/kg, oral) .
    • Enhanced skeletal muscle fatty acid oxidation by 45% (vs. vehicle control) .
  • Tissue specificity : Preferentially activates β1-containing AMPK complexes in the liver and β2-containing complexes in muscle .

Comparative Pharmacological Profile

Parameter This compound MK-8722 PF-739
EC₅₀ (β1-containing AMPK)40 nM8 nM12 nM
Oral bioavailability58% (mice)92% (rats)85% (monkeys)
Half-life (plasma)2.1 hr4.5 hr3.8 hr

This compound’s moderate bioavailability and selectivity make it a valuable tool compound, though MK-8722 and PF-739 show superior pharmacokinetics for clinical translation .

Limitations and Unresolved Questions

  • β2-complex activation : this compound’s weaker activation of β2-containing AMPK in muscle limits its therapeutic utility for metabolic disorders .
  • Long-term effects : Chronic administration in primates showed transient hypoglycemia but no mitochondrial toxicity .
  • Structural analogs : Derivatives with fluorinated benzimidazole cores (e.g., PF-739) improve metabolic stability without compromising potency .

This compound represents a critical advancement in AMPK pharmacology, offering insights into isoform-specific activation strategies. While not yet clinically approved, its mechanistic profile underpins ongoing drug development targeting metabolic and age-related diseases .

科学研究应用

Metabolic Disorders

Mechanism of Action:
Ex229 activates AMPK, leading to increased glucose uptake and fatty acid oxidation in skeletal muscle tissues. In studies involving rat epitrochlearis muscle, it was shown that this compound dose-dependently increased AMPK activity at concentrations as low as 50 μM, with significant metabolic responses observed at 100 μM .

Case Study:
In experiments with AMPK α1-/α2-catalytic subunit double-knockout myotubes, the metabolic effects of this compound were completely abolished, indicating that its action is AMPK-dependent. When muscle glycogen levels were reduced by about 50%, the compound's effects on AMPK activation and glucose uptake were notably enhanced .

Concentration (μM)AMPK Activity IncreaseGlucose Uptake Increase
50SignificantModerate
100Similar to contraction~2-fold

Type 2 Diabetes Treatment

This compound has been investigated for its potential to treat Type 2 diabetes by stimulating glucose uptake in skeletal muscles. In mouse models, it was found to increase glucose uptake significantly, demonstrating its promise as a therapeutic agent for managing blood sugar levels .

Clinical Implications:
The activation of AMPK by this compound not only enhances glucose transport but also contributes to improved insulin sensitivity and lipid metabolism, making it a candidate for further clinical development in diabetes management .

Cancer Research

Recent studies have explored the anticancer properties of this compound due to its ability to modulate metabolic pathways that are often dysregulated in cancer cells. By enhancing AMPK activity, this compound may inhibit cancer cell proliferation and promote apoptosis in certain cancer types.

Case Study:
Research has indicated that compounds targeting AMPK can effectively reduce tumor growth in various cancer models, suggesting that this compound could be further evaluated for its anticancer potential .

Summary of Findings

This compound demonstrates significant promise across multiple research domains:

  • Metabolic Disorders: Enhances AMPK activity leading to improved glucose uptake and fatty acid oxidation.
  • Type 2 Diabetes: Potential therapeutic agent for managing diabetes through metabolic regulation.
  • Cancer Research: Possible role in inhibiting cancer cell growth via metabolic pathway modulation.

作用机制

The mechanism of action of Ex229 involves its interaction with specific molecular targets. The benzimidazole core is known to interact with enzymes and receptors, modulating their activity. The indole moiety may contribute to its binding affinity and specificity. The exact pathways involved depend on the specific application and target.

相似化合物的比较

Comparison with Similar AMPK Activators

Potency and Mechanism

Ex229 outperforms classical AMPK activators in both potency and isoform selectivity:

Compound Class Mechanism Key Potency Data
This compound Benzimidazole Allosteric ADaM site binding Kd: 0.06 μM (α1β1γ1/α2β1γ1); 0.51 μM (α1β2γ1)
AICAR Nucleoside analog Indirect via ZMP metabolite Requires millimolar concentrations; activates AMPKα1/α2 non-selectively
A769662 Thienopyridone Allosteric ADaM site binding ~5–10× less potent than this compound
GSK621 Small molecule Direct AMPK activation Activates AMPK at low micromolar ranges (exact Kd not reported)
Phenformin Biguanide Mitochondrial inhibition Activates AMPK indirectly via increasing AMP/ATP ratio

Key Findings :

  • This compound activates AMPK at nanomolar concentrations, whereas AICAR and Phenformin require higher doses and act indirectly .
  • Compared to A769662, this compound exhibits 5–10× greater potency in AMPK activation and downstream effects like glucose uptake .

Specificity and Off-Target Effects

Compound AMPK Specificity Off-Target Effects
This compound High Minimal off-target activity; effects abolished in AMPK α1/α2 double-knockout cells
AICAR Low Activates AMPK-independent pathways (e.g., purine metabolism)
A769662 Moderate Partial activation of non-AMPK kinases at high doses
Phenformin Low Broad metabolic effects via mitochondrial complex I inhibition

Key Findings :

  • This compound’s effects on glucose uptake and ACC phosphorylation are strictly AMPK-dependent, unlike AICAR and Phenformin .

Pharmacological Effects

  • Glucose Uptake : this compound (100 μM) increases glucose uptake in skeletal muscle by ~2-fold, mimicking the effects of muscle contraction .
  • Lipid Metabolism : this compound inhibits lipid synthesis by 34–63% at 0.01–0.1 μM in hepatocytes, surpassing AICAR and C13 in efficacy .

Toxicity and Limitations

Compound Toxicity Profile
This compound Hemolysis, platelet aggregation, and hepatotoxicity in mice
AICAR Limited toxicity but low bioavailability
A769662 Well-tolerated in preclinical models
Phenformin Lactic acidosis risk in humans

Key Findings :

  • This compound’s in vivo toxicity limits its therapeutic use despite superior in vitro efficacy .

生物活性

Ex229, a small-molecule benzimidazole derivative, has emerged as a potent activator of AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis and metabolism. This article delves into the biological activity of this compound, highlighting its mechanism of action, effects on glucose uptake, and implications for metabolic disorders.

This compound functions primarily as an allosteric activator of AMPK, binding to a specific site that enhances the kinase's activity. The compound exhibits selective activation of AMPK complexes containing both α1 and α2 subunits, as well as β1 and β2 subunits. Research indicates that this compound can significantly increase AMPK activity in skeletal muscle tissues, leading to enhanced metabolic responses.

Key Findings:

  • Dose-Dependent Activation : In studies involving rat epitrochlearis muscle, this compound demonstrated a dose-dependent increase in AMPK activity, with significant effects observed at concentrations as low as 5 μM and maximal activation at 100 μM .
  • Glucose Uptake Enhancement : At 100 μM concentration, this compound induced approximately a two-fold increase in glucose uptake, comparable to that achieved through muscle contraction . This effect was shown to be AMPK-dependent, as evidenced by experiments using AMPK α1/α2 double-knockout myotubes where glucose uptake was abolished .

Comparative Studies

This compound has been compared with other known AMPK activators such as AICAR and A769662. These studies reveal that while all three compounds activate AMPK, this compound exhibits superior efficacy in stimulating glucose uptake under conditions of energy stress.

CompoundConcentration (μM)AMPK ActivationGlucose Uptake Increase
This compound100High~2-fold
AICAR100ModerateModerate
A769662100ModerateLow

Biological Implications

The activation of AMPK by this compound has significant implications for metabolic health, particularly in the context of Type 2 diabetes. By enhancing glucose uptake and promoting fatty acid oxidation, this compound may serve as a potential therapeutic agent for managing insulin resistance and improving metabolic profiles.

Case Studies

  • Animal Models : In mouse models, administration of this compound resulted in increased glucose clearance and improved insulin sensitivity compared to controls . These findings suggest that this compound could mitigate the effects of high-fat diets on glucose metabolism.
  • In Vitro Studies : In L6 myotubes (a model for skeletal muscle), this compound not only increased AMPK activity but also stimulated fatty acid oxidation, indicating its potential to enhance lipid metabolism alongside glucose handling .

Safety and Toxicology

While the biological activity of this compound is promising, safety assessments are crucial. Initial studies indicate that this compound may cause skin irritation but presents low toxicity at concentrations relevant for therapeutic use . Further toxicological evaluations are necessary to ensure safety in long-term applications.

常见问题

Basic Research Questions

Q. What is the molecular mechanism of EX229-mediated AMPK activation, and how does it differ from canonical activators?

this compound binds allosterically to the γ-subunit of AMPK, inducing conformational changes that enhance kinase activity without competing with ATP or AMP binding sites. This mechanism allows synergistic use with orthosteric activators like AICAR. Validate target engagement via biolayer interferometry (Kd values: 0.06 μM for α1β1γ1/α2β1γ1; 0.51 μM for α1β2γ1) and compare phosphorylation patterns of AMPK (Thr172), ACC (Ser79), and RAPTOR (Ser792) to distinguish its effects from nucleotide-dependent agonists .

Q. What are the optimal this compound concentrations for in vitro AMPK pathway activation?

  • ACC phosphorylation : Saturated at 0.03 μM (EC50 ~0.01 μM)
  • AMPK/RAPTOR phosphorylation : Requires higher concentrations (0.3 μM for modest effects; synergistic with 0.03 mM AICAR or 1 μM C13) .
  • Lipogenesis inhibition : Dose-dependent (34% at 0.01 μM; 63% at 0.1 μM) .
    Experimental Tip: Use 0.03–0.3 μM for ACC-focused studies; combine with low-dose AICAR/C13 for enhanced AMPK/RAPTOR effects.

Q. How should researchers account for this compound’s isoform selectivity in experimental design?

this compound shows 8.5-fold lower affinity for α1β2γ1 (Kd = 0.51 μM) vs. α1β1γ1/α2β1γ1 (Kd = 0.06 μM) .

  • Use α1β1/α2β1-containing cell lines (e.g., hepatocytes) for high-sensitivity assays.
  • In α1β2γ1-dominant systems (e.g., skeletal muscle), confirm target engagement with ≥0.5 μM this compound and include isoform-specific knockdown controls .

Advanced Research Questions

Q. How to design experiments combining this compound with other AMPK modulators to study metabolic synergy?

  • Step 1 : Pre-test individual agents (e.g., AICAR: 0.03 mM; C13: 1 μM) to establish suboptimal doses .
  • Step 2 : Co-incubate with this compound (0.01–0.1 μM) and measure:
    • AMPKα-Thr172 phosphorylation (western blot)
    • Lipid accumulation (Oil Red O staining; 34–63% inhibition range) .
  • Step 3 : Analyze synergy via Bliss Independence or Chou-Talalay models to quantify combinatorial effects .

Q. How to resolve discrepancies between this compound’s potent ACC phosphorylation and weak AMPK/RAPTOR activation?

ACC phosphorylation occurs at lower this compound concentrations (0.03 μM) due to its direct targeting of AMPK-ACC signaling, while AMPK/RAPTOR phosphorylation requires higher doses (0.3 μM) or co-activators.

  • Methodological Approach :
    • Use phospho-specific flow cytometry to quantify cell-to-cell variability .
    • Perform time-course experiments (0–24 hrs) to detect delayed RAPTOR feedback loops .

Q. What protocols ensure this compound stability in long-term studies?

  • Stock Solution : Prepare in DMSO (12 mg/mL; 27.78 mM) with brief sonication/37°C heating .
  • Storage :
    • Powder: -20°C (3-year stability)
    • Solubilized: -80°C (2-year stability; avoid freeze-thaw cycles) .
  • In Vivo Note: For murine models, prepare fresh solutions in 5% DMSO + 40% PEG300 + 5% Tween-80 .

Q. What evidence supports this compound’s use in AMPK-dependent autophagy studies, and what dosing is effective in vivo?

In Znfx1–/– mice infected with M. tuberculosis, this compound (5 mg/kg, IP) restored:

  • AMPKα2-dependent autophagy (LC3-II/ULK1 activation)
  • Bacterial clearance (2.5-log reduction in CFUs)
  • Immune markers (CD80/MHC-II expression) .
    Recommendation: Monitor hepatic AMPK activity weekly via phospho-AMPK ELISAs to adjust dosing .

Q. How to analyze this compound’s dose-dependent effects using appropriate statistical frameworks?

  • Dose-Response Curves : Fit data to a 4-parameter logistic model (GraphPad Prism) to calculate EC50/IC50 .
  • Synergy Studies : Use two-way ANOVA with Holm-Šídák post hoc tests (as in Figure 5H of ).
  • In Vivo Data : Apply mixed-effects models to account for inter-animal variability in longitudinal studies .

Q. Methodological Best Practices

Q. What quality controls are essential when sourcing this compound?

  • Verify batch purity (≥98% via HPLC; CAS 1219739-36-2) .
  • Confirm absence of endotoxins (LAL assay; critical for immune studies) .
  • Cross-validate activity using a reference AMPK phosphorylation assay (e.g., in HepG2 cells) .

Q. How to troubleshoot poor this compound solubility in cellular assays?

  • Problem : Precipitation at >0.3 μM in aqueous buffers.
  • Solution :
    • Pre-dilute in warm (37°C) culture medium with 0.1% BSA.
    • Sonicate for 5 mins before use .
    • Confirm bioactivity via ACC phosphorylation (sensitive marker even at low solubility) .

属性

IUPAC Name

5-[[6-chloro-5-(1-methylindol-5-yl)-1H-benzimidazol-2-yl]oxy]-2-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClN3O3/c1-13-3-5-16(10-17(13)23(29)30)31-24-26-20-11-18(19(25)12-21(20)27-24)14-4-6-22-15(9-14)7-8-28(22)2/h3-12H,1-2H3,(H,26,27)(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHWSAZXFPUMKFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC2=NC3=C(N2)C=C(C(=C3)C4=CC5=C(C=C4)N(C=C5)C)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。